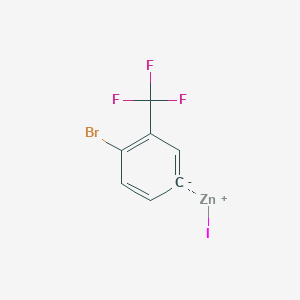
4-Bromo-3-(trifluoromethyl)phenylZinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(trifluoromethyl)phenylzinc iodide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both bromine and trifluoromethyl groups on the phenyl ring enhances its reactivity and versatility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)phenylzinc iodide typically involves the reaction of 4-Bromo-3-(trifluoromethyl)iodobenzene with zinc powder in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromo-3-(trifluoromethyl)iodobenzene+Zn→4-Bromo-3-(trifluoromethyl)phenylzinc iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)phenylzinc iodide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)phenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying their functions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylzinc iodide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reactants and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
- 3-Bromophenylzinc iodide
- 3-Cyanophenylzinc iodide
- 3-Chloro-4-methylphenylzinc iodide
Uniqueness
4-Bromo-3-(trifluoromethyl)phenylzinc iodide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. The trifluoromethyl group also enhances the compound’s stability and solubility in organic solvents, making it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C7H3BrF3IZn |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-bromo-2-(trifluoromethyl)benzene-4-ide;iodozinc(1+) |
InChI |
InChI=1S/C7H3BrF3.HI.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
QLVSHDIJOXLIRC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)C(F)(F)F)Br.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


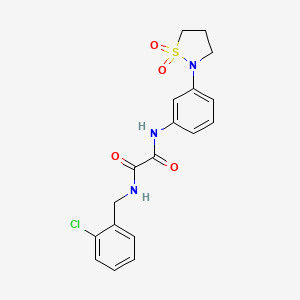
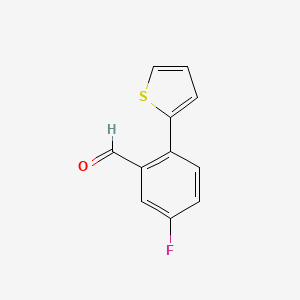
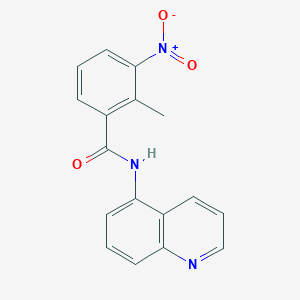
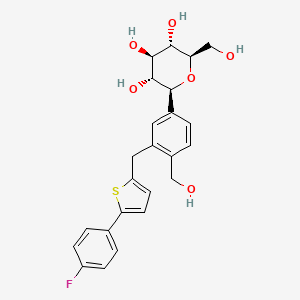

![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)

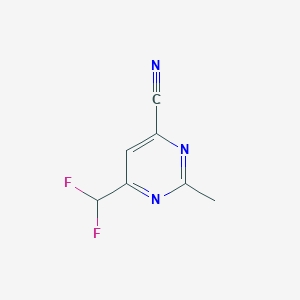
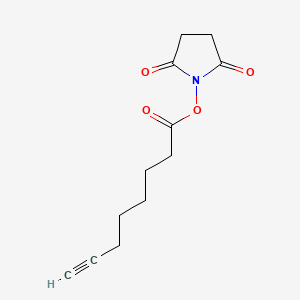
![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)

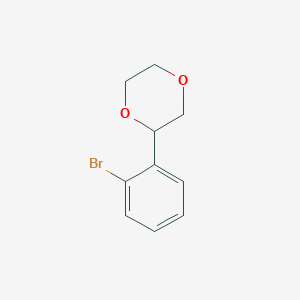
![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
